An In-depth Technical Guide to Methyl 2-[(4-methylphenyl)sulfonyl]acetate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-[(4-methylphenyl)sulfonyl]acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-[(4-methylphenyl)sulfonyl]acetate, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis protocols, and key applications, offering field-proven insights to support your research endeavors.
Chemical Identity and Structure
The nomenclature surrounding sulfonyl acetates can lead to ambiguity. The compound of interest, Methyl 2-[(4-methylphenyl)sulfonyl]acetate, is structurally defined as the methyl ester of 2-[(4-methylphenyl)sulfonyl]acetic acid. It is crucial to distinguish it from isomers such as (4-methylphenyl)sulfonyl acetate (tosyl acetate) and methyl 2-(4-(methylsulfonyl)phenyl)acetate.
The parent carboxylic acid, 2-[(4-Methylphenyl)sulfonyl]acetic acid, is assigned the CAS number 3937-96-0 .[1] The core structure consists of a tosyl (p-toluenesulfonyl) group attached to the alpha-carbon of a methyl acetate moiety. This arrangement of a sulfone adjacent to an ester group confers unique chemical reactivity, making it a valuable synthetic intermediate.
IUPAC Name: Methyl 2-[(4-methylphenyl)sulfonyl]acetate
Synonyms: Methyl tosylacetate, Methyl p-toluenesulfonylacetate
Physicochemical Properties
The physicochemical properties of Methyl 2-[(4-methylphenyl)sulfonyl]acetate are summarized in the table below. These have been collated from database entries for the parent carboxylic acid and predicted values for the methyl ester.
| Property | Value | Source |
| CAS Number | 3937-96-0 (for the parent carboxylic acid) | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | Calculated |
| Molecular Weight | 228.27 g/mol | [2] |
| Appearance | White solid (predicted, based on the parent acid) | [1] |
| Melting Point | 114-115 °C (for the parent carboxylic acid) | [1] |
| Water Solubility | Insoluble in water (for the parent carboxylic acid) | [1] |
| SMILES | COC(=O)CS(=O)(=O)c1ccc(C)cc1 |
Synthesis of Methyl 2-[(4-methylphenyl)sulfonyl]acetate
The most direct and common method for the preparation of Methyl 2-[(4-methylphenyl)sulfonyl]acetate is the esterification of its parent carboxylic acid, 2-[(4-methylphenyl)sulfonyl]acetic acid.
Experimental Protocol: Fischer Esterification
This protocol describes a standard Fischer esterification, a reliable and well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Materials:
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2-[(4-Methylphenyl)sulfonyl]acetic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Magnesium sulfate (anhydrous)
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Dichloromethane or Ethyl acetate (for extraction)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-[(4-methylphenyl)sulfonyl]acetic acid in an excess of anhydrous methanol (typically 10-20 equivalents).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution. The addition is exothermic and should be done cautiously.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
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Extraction: Dilute the residue with dichloromethane or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude Methyl 2-[(4-methylphenyl)sulfonyl]acetate can be purified by recrystallization or column chromatography to obtain the final product.
Causality Behind Experimental Choices:
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Excess Methanol: Using methanol as the solvent and in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
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Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Aqueous Work-up: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, ensuring the purity of the final product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of Methyl 2-[(4-methylphenyl)sulfonyl]acetate.
Applications in Research and Drug Development
Methyl 2-[(4-methylphenyl)sulfonyl]acetate is a valuable building block in organic synthesis, primarily due to the presence of the electron-withdrawing sulfonyl group which acidifies the adjacent alpha-protons. This facilitates a range of carbon-carbon bond-forming reactions.
Role in Organic Synthesis
The activated methylene group in Methyl 2-[(4-methylphenyl)sulfonyl]acetate can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then participate in various reactions, including:
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Alkylation Reactions: The carbanion can be alkylated with a variety of electrophiles, such as alkyl halides, to introduce new carbon side chains.
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Acylation Reactions: Reaction with acyl chlorides or anhydrides allows for the introduction of acyl groups.
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Michael Additions: The stabilized carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.
These reactions provide access to a diverse array of more complex molecules from a relatively simple starting material.
Significance in Drug Discovery
The sulfone moiety is a key functional group in many pharmaceutical compounds.[3] It can act as a bioisostere for other functional groups and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. The methyl group can also play a significant role in modulating the biological activity, selectivity, and pharmacokinetic properties of a molecule.[4][5]
The structural motif present in Methyl 2-[(4-methylphenyl)sulfonyl]acetate is found in precursors to various biologically active compounds. For instance, related sulfonyl phenylacetic acid derivatives are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[6] This highlights the potential of this compound as a starting material for the development of novel therapeutic agents.
Logical Relationship Diagram
Caption: Applications of Methyl 2-[(4-methylphenyl)sulfonyl]acetate in synthesis and drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-[(4-methylphenyl)sulfonyl]acetate. Based on data for structurally related compounds, the following guidelines are recommended.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Methyl 2-(4-(methylsulfonyl)phenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]
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(4-Methylphenyl)sulfonyl acetate. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. [Link]
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[Application of methyl in drug design]. PubMed, National Center for Biotechnology Information. [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
- 1. echemi.com [echemi.com]
- 2. Methyl 2-(4-(methylsulfonyl)phenyl)acetate | C10H12O4S | CID 16640928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl o-tolylacetate | CAS 40851-62-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The application of Methyl acetate_Chemicalbook [chemicalbook.com]
- 6. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
